Di(pentan-3-yl)diselane
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Overview
Description
Di(pentan-3-yl)diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to pentan-3-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(pentan-3-yl)diselane typically involves the reaction of pentan-3-yl halides with sodium diselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction scheme is as follows:
2 R-X + Na2Se2→R-Se-Se-R + 2 NaX
where R represents the pentan-3-yl group and X is a halide (e.g., bromide or chloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Di(pentan-3-yl)diselane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction of this compound can yield selenides.
Substitution: The pentan-3-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve the use of organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various alkyl or aryl diselanes.
Scientific Research Applications
Di(pentan-3-yl)diselane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential anticancer properties and as a precursor for the synthesis of selenium-containing drugs.
Materials Science: Explored for its potential use in the development of semiconducting materials and catalysts.
Mechanism of Action
The mechanism by which di(pentan-3-yl)diselane exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can form selenoenzymes, which play a crucial role in redox reactions and cellular defense mechanisms. The compound may also induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Di(phenyl)diselane
- Di(methyl)diselane
- Di(ethyl)diselane
Uniqueness
Di(pentan-3-yl)diselane is unique due to the presence of pentan-3-yl groups, which confer distinct steric and electronic properties compared to other diselanes
Properties
CAS No. |
62212-24-2 |
---|---|
Molecular Formula |
C10H22Se2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
3-(pentan-3-yldiselanyl)pentane |
InChI |
InChI=1S/C10H22Se2/c1-5-9(6-2)11-12-10(7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
RNYKOCRFSHGLER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)[Se][Se]C(CC)CC |
Origin of Product |
United States |
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